2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260665-66-4
VCID: VC21281714
InChI: InChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11)
SMILES: C1C2=C(NC1=O)N=CC(=C2)C(=O)O
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

CAS No.: 1260665-66-4

Cat. No.: VC21281714

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid - 1260665-66-4

Specification

CAS No. 1260665-66-4
Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11)
Standard InChI Key BYZOIYCXPDKZRR-UHFFFAOYSA-N
SMILES C1C2=C(NC1=O)N=CC(=C2)C(=O)O
Canonical SMILES C1C2=C(NC1=O)N=CC(=C2)C(=O)O

Introduction

Chemical Identity and Structure

Basic Chemical Information

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid belongs to the class of azaindoles, specifically 7-azaoxindoles, with a carboxylic acid functional group at the 5-position. The compound contains a fused bicyclic system with a pyridine ring fused to a 2-pyrrolidone ring. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.

Chemical Identifiers and Nomenclature

The compound has several identifiers and alternative names in various chemical databases and literature sources, as detailed in Table 1.

Table 1: Chemical Identifiers and Primary Nomenclature

PropertyValue
IUPAC Name2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid
Common Names2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
CAS Number1260665-66-4
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
European Community (EC) Number867-102-2

Structural Representation and Identifiers

Various chemical notation systems are used to represent the compound's structure, facilitating its unambiguous identification in chemical databases and literature.

Table 2: Structural Representation Systems

Representation SystemValue
InChIInChI=1S/C8H6N2O3/c11-6-2-4-1-5(8(12)13)3-9-7(4)10-6/h1,3H,2H2,(H,12,13)(H,9,10,11)
InChIKeyBYZOIYCXPDKZRR-UHFFFAOYSA-N
SMILESC1C2=C(NC1=O)N=CC(=C2)C(=O)O

Synonyms and Alternative Names

The compound is known by several synonyms across different chemical databases and commercial sources:

  • 2-OXO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID

  • 2-OXO-1H,2H,3H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID

  • 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid

  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-

  • 7-Aza-2-oxindole-5-carboxylic acid

Physical and Chemical Properties

Physicochemical Properties

The compound exhibits specific physicochemical properties that are relevant to its handling, storage, and application in various research contexts.

Table 3: Physical and Chemical Properties

PropertyValue
Physical StateSolid (inferred)
Flashpoint265.9±30.1 °C
Boiling Point516.1±50.0 °C at 760 mmHg
Polarizability16.8±0.5 10^-24 cm^3
Density1.5±0.1 g/cm^3
Vapor Pressure0.0±1.4 mmHg at 25°C

Spectroscopic Properties

For related compounds in this class, nuclear magnetic resonance (NMR) data has been reported, which can be useful for structural confirmation and purity analysis. For the 1H-pyrrolo[2,3-b]pyridine-2,3-dione derivative, the following NMR data was reported:

1H NMR (400MHz, DMSO-d6): 11.6 (s, 1H, NH), 8.38 (dd, 1H, 3JH,H = 5.2Hz, 4JH,H = 1.8Hz, 6-CH), 7.87 (dd, 1H, 3JH,H = 7.5Hz, 4JH,H = 0.9Hz, 4-CH), 7.09 (dd, 1H, 3JH,H = 7.4Hz, 4JH,H = 5.2Hz, 5-CH) .

While this data is for a related compound, it provides insight into the typical spectroscopic characteristics of this class of molecules.

Synthesis and Preparation Methods

Synthetic Routes

Several methods have been reported for synthesizing 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and related derivatives. The most common approaches involve oxidation of precursor compounds using various reagents.

Table 4: Reported Synthesis Methods

MethodReagents and ConditionsYieldReference
Method 1N-Bromosuccinimide in DMSO at 120°C for 30 minutes65%
Method 2N-Bromosuccinimide in DMSO at 60-95°C for 10 hours31%
Method 3Iodine pentoxide (I2O5) in DMSO at 80°C79%

High-Yield Method (Method 1)

The highest yield procedure involves heating dry DMSO to 120°C and adding a solution of the precursor compound and N-bromosuccinimide in anhydrous DMSO. The mixture is stirred at 120°C for 30 minutes, then adjusted to pH 5-6 with 5% NaHCO3 solution and extracted with ethyl acetate. After removing the solvent, the residue is purified by column chromatography using ethyl acetate:hexane (3:1) as the eluent .

Alternative Method (Method 3)

A higher-yielding alternative uses I2O5 as the oxidizing agent. The reaction involves adding the indole precursor, DMSO, and I2O5 to a flask and stirring vigorously at 80°C under air. The reaction is monitored by TLC until complete consumption of the indole. After completion, the mixture is treated with saturated Na2S2O3 solution and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated. The crude product is then purified by silica gel column chromatography using ethyl acetate and petroleum ether as eluents .

Applications and Research Significance

Pharmaceutical Applications

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and its derivatives have shown potential in several pharmaceutical applications:

Enzyme Inhibition

The compound class appears in patent literature related to diacylglyceride o-acyltransferase 2 (DGAT2) inhibitors, suggesting potential applications in metabolic disorders .

Kinase Inhibition

Related 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3), which are important targets in cancer therapy. For example, compound 4h from a series of related derivatives exhibited FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Research and Development Applications

The compound has applications in research settings:

  • Used as a reference standard for drug impurity profiling

  • Employed as a reagent in biomedical research

  • Serves as a building block for the synthesis of more complex bioactive molecules

Safety AspectRecommendation
Personal Protective EquipmentWear protective glasses, protective clothing, masks, and gloves
Exposure PreventionAvoid contact with skin
Waste HandlingStore waste separately and transfer to professional biological waste treatment companies
Hazard ClassificationWarning (indicated for commercial products)
Hazard StatementsH303+H313+H333 (May be harmful if swallowed, in contact with skin, or if inhaled)
Supplier ReferencePurityPackage SizeStorageAdditional Information
BIOFOUNT (HCC339918)97%10mg4-7 weeks deliveryResearch use only
Aladdin Scientific≥97%500mgRoom temperatureProtein Degrader Building Blocks

Related Compounds and Derivatives

Structural Analogs

Several structural analogs and derivatives of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid have been reported:

  • Methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190317-75-9): The methyl ester derivative

  • 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid: A related compound lacking the oxo group at position 2

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid (CAS: 1203955-66-1): A protected derivative

Biological Significance of Related Compounds

Studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant biological activities, particularly in the context of cancer research. For example, some derivatives exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors. Compound 4h from one series inhibited breast cancer 4T1 cell proliferation, induced apoptosis, and significantly inhibited cell migration and invasion .

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